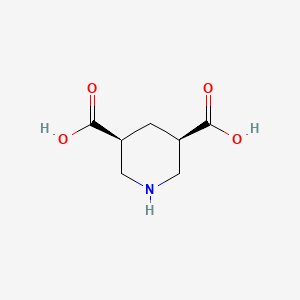

顺式-3,5-哌啶二羧酸

描述

Cis-3,5-Piperidinedicarboxylic acid, with the chemical formula C7H11NO4, is an organic compound . It is a white crystalline solid that is soluble in water and some organic solvents at room temperature . This compound is a chiral molecule and is often represented by its cis isomer . It can be used as an intermediate in organic synthesis, preparing various compounds such as drugs, pesticides, and dyes .

Synthesis Analysis

The preparation of Cis-3,5-Piperidinedicarboxylic acid is usually obtained by oxidizing a diazo compound . First, the diazo compound is converted to the corresponding piperidine compound by a suitable reaction . Then, the oxidation reaction of the diazo compound is carried out under acidic conditions to give Cis-3,5-Piperidinedicarboxylic acid .Molecular Structure Analysis

The molecular formula of Cis-3,5-Piperidinedicarboxylic acid is C7H11NO4 . The molar mass is 173.17 . The refractive index is 1.52 .Chemical Reactions Analysis

Cis-3,5-Piperidinedicarboxylic acid can be used to prepare various compounds such as drugs, pesticides, and dyes . It can also be used for the synthesis of polypeptides and biologically active substances .Physical And Chemical Properties Analysis

Cis-3,5-Piperidinedicarboxylic acid is a white crystalline solid . It is soluble in water and some organic solvents at room temperature . In solution, it is acidic . The compound has a molecular weight of 173.17 and a refractive index of 1.52 .科学研究应用

农药菊酯类生物标志物的毒代动力学:

- 本研究调查了人类农药菊酯类生物标志物的毒代动力学,重点关注了口服志愿者生物基质中农药菊酯类关键生物标志物随时间变化的历程。这项研究为理解农药菊酯及其代谢物的代谢和排泄途径奠定了基础,包括具有与顺式-3,5-哌啶二羧酸类似结构的顺式-DCCA (Ratelle, Bouchard, & Côté, 2015)。

小儿神经母细胞瘤患者中 13-顺式-维甲酸的药代动力学:

- 本研究探讨了骨髓移植后小儿神经母细胞瘤患者中 13-顺式-维甲酸的药代动力学。该研究旨在确定顺式-维甲酸的最大耐受剂量 (MTD) 和药代动力学 (PK),这可以深入了解类似顺式构型的化合物的代谢和治疗窗口 (Khan, Villablanca, Reynolds, & Avramis, 1996)。

13-顺式-维甲酸治疗小儿神经母细胞瘤的 I 期试验:

- 本研究重点确定了骨髓移植后小儿神经母细胞瘤患者间歇性服用 13-顺式-维甲酸的最大耐受剂量、毒性和药代动力学。这项研究有助于我们了解在小儿肿瘤学环境中顺式构型化合物的给药和安全性概况 (Villablanca, Khan, Avramis, Seeger, Matthay, Ramsay, & Reynolds, 1995)。

未来方向

While specific future directions for Cis-3,5-Piperidinedicarboxylic acid are not mentioned in the search results, there are indications of ongoing studies and potential for development of novel ligands, particularly those with in vivo utility . These studies are likely to lead to a refinement of the current risk-group classification systems and an improvement in risk-group based treatment strategies .

属性

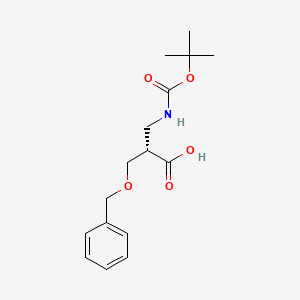

IUPAC Name |

(3R,5S)-piperidine-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWGOKNLNRUDAC-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654506 | |

| Record name | (3R,5S)-Piperidine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-3,5-Piperidinedicarboxylic acid | |

CAS RN |

876367-84-9 | |

| Record name | (3R,5S)-Piperidine-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

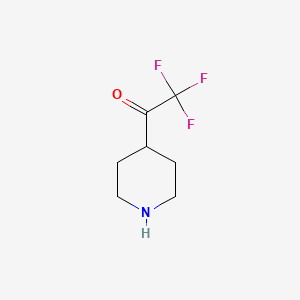

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

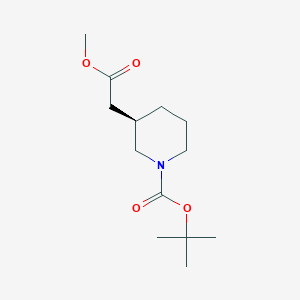

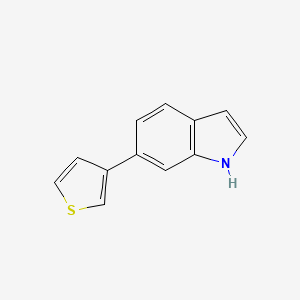

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4',4'',4'''-([1,1'-Biphenyl]-4,4'-diylbis(azanetriyl))tetrabenzaldehyde](/img/structure/B3030101.png)

![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)